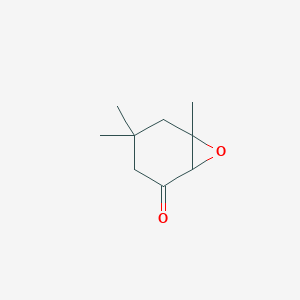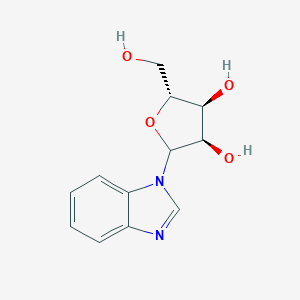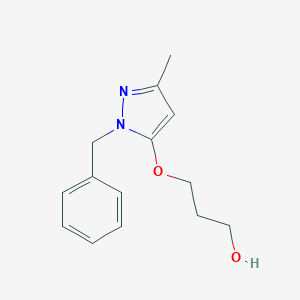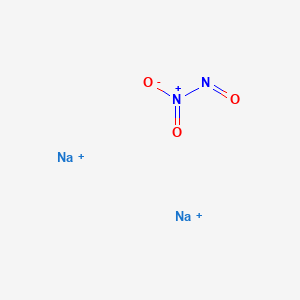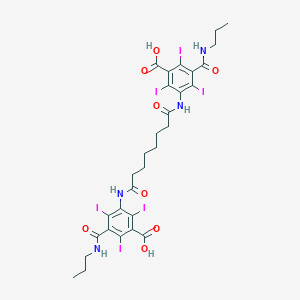
Isophthalamic acid, 5,5'-(hexamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isophthalamic acid, 5,5'-(hexamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-), commonly known as HIBA, is a chemical compound that has been used in various scientific research applications. HIBA is a derivative of isophthalic acid and is known for its unique properties, including its ability to bind with proteins and its high solubility in water.
Mécanisme D'action
HIBA binds with proteins through its carbonyl and iodine groups, forming hydrogen bonds with amino acid residues. This binding can induce conformational changes in the protein structure, leading to altered protein function. HIBA has also been shown to inhibit the activity of certain enzymes involved in cancer and inflammation.
Effets Biochimiques Et Physiologiques
HIBA has been shown to have anti-inflammatory and anticancer properties. In animal studies, HIBA has been shown to reduce the growth of tumors and inhibit the activity of certain enzymes involved in cancer and inflammation. HIBA has also been shown to have low toxicity and high solubility in water, making it a promising candidate for use in medical imaging.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HIBA in lab experiments is its ability to bind with proteins, making it a useful tool for studying protein structure and function. HIBA is also highly soluble in water, which makes it easy to prepare and administer in experiments. However, one of the limitations of using HIBA is its high cost and limited availability, which may restrict its use in certain experiments.
Orientations Futures
There are several future directions for the use of HIBA in scientific research. One area of interest is the development of HIBA-based contrast agents for medical imaging. Another area of interest is the use of HIBA in drug discovery, particularly for the development of anticancer and anti-inflammatory drugs. Additionally, HIBA may have potential applications in the field of nanotechnology, as it can be used to functionalize nanoparticles for targeted drug delivery.
Méthodes De Synthèse
HIBA can be synthesized by reacting isophthalic acid with hexamethylenetetramine and propyl iodide in the presence of triethylamine. The reaction yields HIBA as a white crystalline solid with a melting point of 238-240°C. The purity of HIBA can be determined by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) techniques.
Applications De Recherche Scientifique
HIBA has been used in various scientific research applications, including protein crystallography, nuclear medicine, and molecular imaging. HIBA is known for its ability to bind with proteins, particularly those involved in cancer and inflammation. HIBA has also been used as a contrast agent in computed tomography (CT) scans and magnetic resonance imaging (MRI) scans.
Propriétés
Numéro CAS |
10395-29-6 |
|---|---|
Nom du produit |
Isophthalamic acid, 5,5'-(hexamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo- |
Formule moléculaire |
C30H32I6N4O8 |
Poids moléculaire |
1338 g/mol |
Nom IUPAC |
3-[[8-[3-carboxy-2,4,6-triiodo-5-(propylcarbamoyl)anilino]-8-oxooctanoyl]amino]-2,4,6-triiodo-5-(propylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C30H32I6N4O8/c1-3-11-37-27(43)15-19(31)17(29(45)46)23(35)25(21(15)33)39-13(41)9-7-5-6-8-10-14(42)40-26-22(34)16(28(44)38-12-4-2)20(32)18(24(26)36)30(47)48/h3-12H2,1-2H3,(H,37,43)(H,38,44)(H,39,41)(H,40,42)(H,45,46)(H,47,48) |
Clé InChI |
WWMQPIVGWJJURC-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCC)I)I)C(=O)O)I |
SMILES canonique |
CCCNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCC)I)I)C(=O)O)I |
Autres numéros CAS |
10395-29-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)
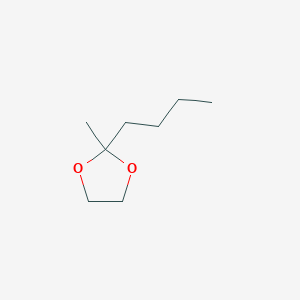
![[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B80189.png)
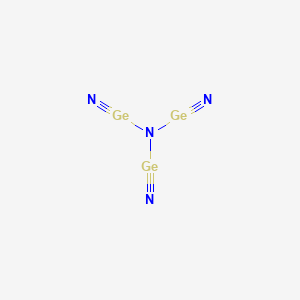

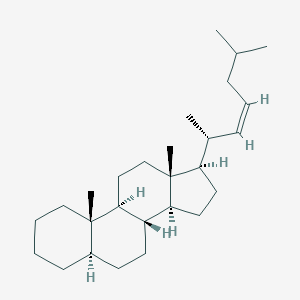
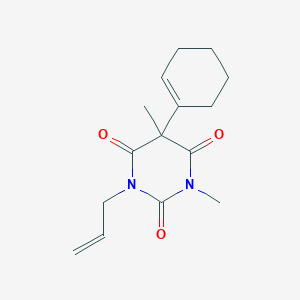
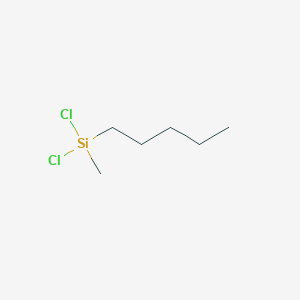
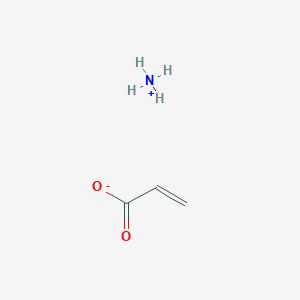
![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)
